molecular formula C22H26N2O5S B2592572 diethyl 2-(3,4-dimethylbenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate CAS No. 864926-57-8

diethyl 2-(3,4-dimethylbenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate

Cat. No. B2592572
CAS RN: 864926-57-8
M. Wt: 430.52
InChI Key: ILVDWNPNHBGYJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound you mentioned is a complex organic molecule that contains several functional groups and structural features common in medicinal chemistry, including a pyridine ring and a benzamido group. Pyridine derivatives are important in pharmaceuticals and organic synthesis . The benzamido group is a common feature in many bioactive compounds.


Chemical Reactions Analysis

Pyridine derivatives can undergo a variety of chemical reactions, including redox reactions . The exact reactions this compound might undergo would depend on the specific conditions and reagents used.

Scientific Research Applications

Metal Coordination Sites in Polyacrylates

This compound can be used to introduce metal coordination sites into polyacrylates. These sites are crucial for creating materials that can bind to various metals, which is essential in the development of advanced materials with specific electronic, optical, or catalytic properties .

Dielectric and Electronic Filters

The structural properties of this compound suggest potential applications in the field of dielectric and electronic filters. These filters are used to control the frequency spectrum of electronic signals, which is vital in telecommunications and signal processing .

Biomedical Applications

Due to the presence of benzofuran in the compound’s structure, it shows promise for biomedical applications, particularly in the treatment or management of diabetes mellitus and cancer. The compound’s interaction with biological molecules could be explored for therapeutic purposes .

Photocatalysis

Compounds related to diethyl 2-(3,4-dimethylbenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate have been studied for their photocatalytic properties. This application is significant in environmental remediation and the development of renewable energy sources .

Nonlinear Optical Materials

The compound’s structure indicates potential use as a nonlinear optical material. Nonlinear optical materials are essential for various applications, including laser technology, data storage, and optical communication .

Drug Design and Discovery

The molecular structure of this compound provides a framework for the design and discovery of new drugs. Its ability to bind with specific receptors or enzymes can be harnessed to develop medications for various diseases .

Safety and Hazards

The safety and hazards associated with a compound depend on its specific properties. It’s important to handle all chemicals with appropriate safety precautions. For example, many pyridine derivatives are flammable and can cause skin and eye irritation .

properties

IUPAC Name

diethyl 2-[(3,4-dimethylbenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3,6-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O5S/c1-5-28-21(26)18-16-9-10-24(22(27)29-6-2)12-17(16)30-20(18)23-19(25)15-8-7-13(3)14(4)11-15/h7-8,11H,5-6,9-10,12H2,1-4H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILVDWNPNHBGYJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCN(C2)C(=O)OCC)NC(=O)C3=CC(=C(C=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

diethyl 2-(3,4-dimethylbenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate

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